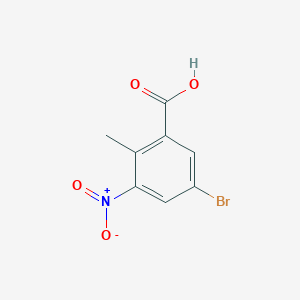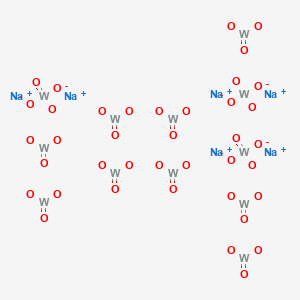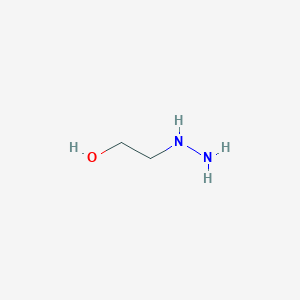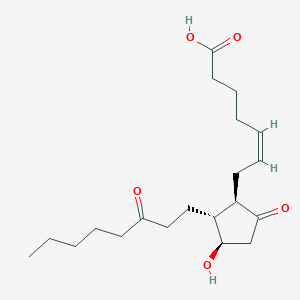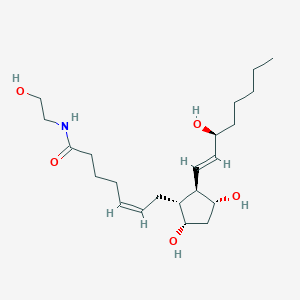
PGF2alpha-EA
Vue d'ensemble
Description
PGF2alpha-EA, also known as N-(9S,11R,15S-trihydroxy-5Z,13E-prostadienoyl)-ethanolamine, is a type of prostaglandin . Prostaglandins are a group of key lipid mediators involved in numerous physiological and pathological processes including inflammation and cardiovascular homeostasis .
Synthesis Analysis
The rate-limiting step in prostaglandin (PG) biosynthesis is catalyzed by phospholipase A2 (PLA2) enzymes which hydrolyze arachidonic acid from membrane phospholipids . Despite their importance in uterine PG production, little is known concerning the specific PLA2 enzymes that regulate arachidonic acid liberation in the uterine endometrium .
Molecular Structure Analysis
The molecular formula of PGF2alpha-EA is C22H39NO5 . It has an exact mass of 397.282824 . The InChiKey of PGF2alpha-EA is XCVCLIRZZCGEMU-WLOFLUCMSA-N .
Chemical Reactions Analysis
Prostanoids, including PGF2alpha-EA, are generated through PGH synthase (PGHS) – known commonly as cyclooxygenase (COX), in response to a wide variety of stimuli acting as paracrine or autocrine manner . Non-steroidal anti-inflammatory drugs (NSAIDs) such as aspirin, ibuprofen, inhibit COX isforms to achieve antipyretic, analgesic, and anti-inflammatory actions through blocking PGs biosynthesis .
Physical And Chemical Properties Analysis
PGF2alpha-EA has 28 heavy atoms, 1 ring, 0 aromatic rings, 14 rotatable bonds, a Van der Waals molecular volume of 423.83, a topological polar surface area of 110.02, 5 hydrogen bond donors, and 6 hydrogen bond acceptors . Its logP is 3.50 and its molar refractivity is 113.12 .
Applications De Recherche Scientifique
Ophthalmology: Potential Intraocular Hypotensive Agent
PGF2alpha-EA has been identified as a potent dilator with an EC50 value of 58 nM for the cat iris sphincter muscle . This suggests its potential application as an intraocular hypotensive agent, which could be beneficial in the treatment of conditions like glaucoma by reducing intraocular pressure.
Neuroscience: Interaction with Cannabinoid Receptors
The compound is a metabolite of arachidonoyl ethanolamide (AEA), an endogenous ligand for brain cannabinoid receptors . This indicates its possible role in modulating neurological functions and its potential application in neuroscience research related to cannabinoid signaling.
Lipid Biochemistry: Study of Prostaglandin Pathways
Dinoprost ethanolamide is involved in the cyclooxygenase (COX-2) pathway, leading to the production of ethanolamide congeners of classical prostaglandins . Its study can provide insights into lipid biochemistry and the complex pathways of prostaglandin synthesis and metabolism.
Toxicology: Examination of Pharmaceutical Samples
The compound has been used in the toxicological examination of pharmaceutical samples, particularly those used for pregnancy termination . This application is crucial for ensuring the safety and efficacy of pharmaceutical products.
Analytical Chemistry: Development of Detection Methods
Research into the detection and quantification of Dinoprost ethanolamide is essential for analytical chemistry. It involves developing sensitive and specific methods like UHPLC-ESI-QqQ-MS/MS for its identification in complex biological matrices .
Mécanisme D'action
Target of Action
Dinoprost ethanolamide primarily targets the Prostaglandin D2 receptor 2 . This receptor plays a crucial role in the regulation of inflammation and pain, and it is involved in various physiological processes .
Mode of Action
Dinoprost ethanolamide interacts with its target receptor as an agonist . This means it binds to the receptor and activates it, triggering a series of biochemical reactions within the cell . The exact nature of these interactions and the resulting changes are still under investigation .
Biochemical Pathways
Upon activation of the Prostaglandin D2 receptor 2, Dinoprost ethanolamide influences several biochemical pathways. These pathways are involved in the regulation of inflammation, pain, and various other physiological processes . The specific pathways affected by Dinoprost ethanolamide and their downstream effects are still being researched .
Pharmacokinetics
It is known that prostaglandins, in general, are widely distributed throughout the body and are extensively metabolized, often on the first pass through the lungs .
Result of Action
The activation of the Prostaglandin D2 receptor 2 by Dinoprost ethanolamide leads to various molecular and cellular effects. For instance, it can stimulate myometrial contractions, similar to those seen during natural labor . This can result in the evacuation of the products of conception from the uterus .
Action Environment
The action, efficacy, and stability of Dinoprost ethanolamide can be influenced by various environmental factors. These can include the physiological state of the individual, the presence of other drugs, and potentially even diet and lifestyle factors . .
Orientations Futures
The emerging role of FP in cardiovascular diseases is highlighted and potential therapeutic translation is discussed . Elucidating the physiological roles of COX-derived PGs in cellular and whole body homeostasis and the mechanism underlying their action will no doubt offer opportunity for developing novel therapeutics for inflammatory disease, cancer, and hypertension .
Propriétés
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]cyclopentyl]-N-(2-hydroxyethyl)hept-5-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H39NO5/c1-2-3-6-9-17(25)12-13-19-18(20(26)16-21(19)27)10-7-4-5-8-11-22(28)23-14-15-24/h4,7,12-13,17-21,24-27H,2-3,5-6,8-11,14-16H2,1H3,(H,23,28)/b7-4-,13-12+/t17-,18+,19+,20-,21+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCVCLIRZZCGEMU-WLOFLUCMSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC(C=CC1C(CC(C1CC=CCCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)NCCO)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H39NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
PGF2alpha-EA | |
CAS RN |
353787-70-9 | |
| Record name | Prostamide F2α | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=353787-70-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![1(2H)-Naphthalenone, 3,4-dihydro-5-[(2S)-oxiranylmethoxy]-(9CI)](/img/structure/B31376.png)


![2-[[(8R,9S,13S,14S,17S)-13-methyl-3-(oxan-2-yloxy)-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane](/img/structure/B31380.png)
